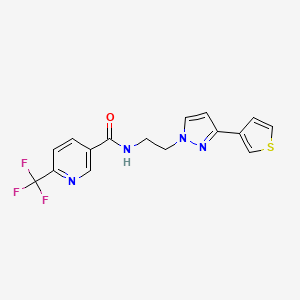
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or studies on this compound, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the methoxy group might be susceptible to reactions involving nucleophilic substitution, and the chlorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar methoxy group and the aromatic chlorophenyl group might influence its solubility, melting point, and other properties .Scientific Research Applications
Aryl Cations from Aromatic Halides
Aryl cations generated from aromatic halides, such as 4-chlorophenol and 4-chloroanisole, have been explored for their reactivity, offering pathways to arylated products through both homolytic and heterolytic paths. This research highlights the potential for synthesizing arylated compounds, which could be relevant for derivatives of the chemical structure , by exploring the photochemical generation and reactivity of aryl cations with pi nucleophiles, leading to a variety of arylated products (Protti, Fagnoni, Mella, & Albini, 2004).
Molecular Docking and Quantum Chemical Calculations
Molecular structure and spectroscopic data obtained through DFT calculations for compounds with structural features akin to 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone indicate the potential for detailed analysis of molecular parameters, intramolecular charge transfer, and biological effects predicted by molecular docking results. This underscores the utility of computational chemistry in assessing the properties and potential applications of complex organic compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Manganese-Mediated Synthesis of Cyclic Peroxides
Research on manganese-mediated synthesis involving compounds with chlorophenyl and methoxyphenyl groups showcases the potential for creating cyclic peroxides from alkenes and active methylene compounds. This illustrates the versatility of such chemical frameworks in synthesizing a variety of compounds, which could extend to the synthesis or modification of compounds like this compound (Qian, Yamada, Nishino, & Kurosawa, 1992).
Mechanism of Action
Target of Action
, a well-known benzodiazepine. Benzodiazepines primarily target GABA(A) receptors in the brain . These receptors are the chief inhibitory neurotransmitters in the human body, playing a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Benzodiazepines, like Clonazepam, modulate the function of GABA in the brain by binding to the benzodiazepine receptor located on GABA(A) receptors . This binding enhances the effect of GABA, leading to increased GABAergic inhibition of neuronal firing . If “1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone” acts similarly, it may also enhance GABAergic inhibition, leading to decreased neuronal excitability.
Biochemical Pathways
Benzodiazepines like clonazepam enhance the effect of gaba, leading to increased inhibitory effects in the central nervous system . This can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Pharmacokinetics
Clonazepam, a similar compound, is known to have a bioavailability of 90%, is approximately 85% protein-bound, and is metabolized in the liver by the cyp3a enzyme . Its onset of action is within an hour, and its effects last between eight and twelve hours in adults .
Result of Action
Benzodiazepines like clonazepam can cause a range of effects, including sleepiness, poor coordination, and agitation . Long-term use may result in tolerance, dependence, and life-threatening withdrawal symptoms if stopped abruptly .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-10-14(17)16-7-6-13(19-9-8-16)11-4-2-3-5-12(11)15/h2-5,13H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPFLMQBPIYBCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B2405918.png)

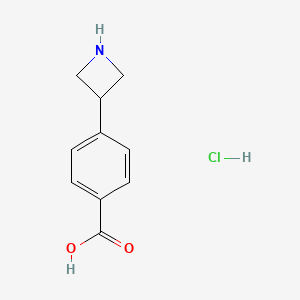
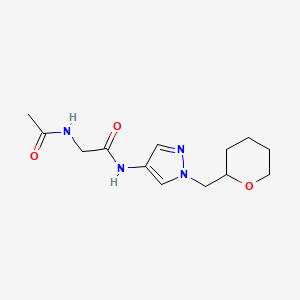
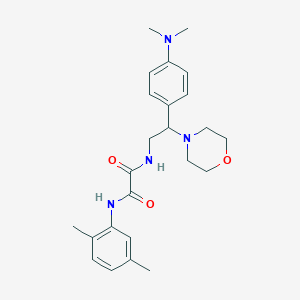

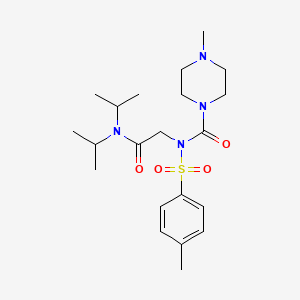

![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)
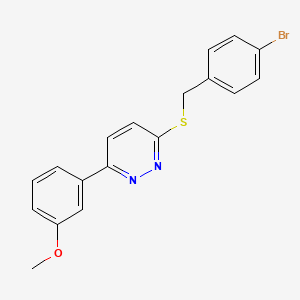

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
